Dineodymium tritungsten dodecaoxide

Description

Chemical Composition and Molecular Structure

This compound possesses the molecular formula Nd₂O₁₂W₃, representing a complex oxide compound with a molecular weight of 1032.0 grams per mole. The compound consists of two neodymium atoms, three tungsten atoms, and twelve oxygen atoms arranged in a specific three-dimensional framework that determines its unique properties. The Chemical Abstracts Service has assigned this compound the registry number 14014-27-8, providing a standardized identification for research and commercial purposes.

The molecular structure of this compound can be understood through the analysis of its constituent coordination polyhedra. Each neodymium atom exhibits an average ionic radius of 2.64 Å, which plays a crucial role in determining the overall structural stability and thermal expansion characteristics of the compound. The neodymium atoms in the structure are coordinated by oxygen atoms in octahedral arrangements, forming NdO₆ coordination polyhedra that share corners with adjacent tungsten-oxygen tetrahedra.

The tungsten atoms in the structure occupy tetrahedral coordination sites, forming WO₄ units that serve as the primary building blocks of the three-dimensional framework. These tetrahedral units are connected through corner-sharing arrangements with the neodymium-centered octahedra, creating a complex network that exhibits specific thermal and mechanical properties. The arrangement of these coordination polyhedra results in a framework structure that can accommodate various thermal expansion behaviors depending on the specific connectivity patterns and bond lengths within the crystal lattice.

| Component | Quantity | Coordination | Ionic Radius (Å) |

|---|---|---|---|

| Neodymium | 2 | Octahedral (NdO₆) | 2.64 |

| Tungsten | 3 | Tetrahedral (WO₄) | - |

| Oxygen | 12 | Bridging | - |

Crystallographic Characteristics and Phase Identification

This compound crystallizes in the monoclinic crystal system with the space group C2/c, which represents one of the fundamental structural arrangements found in the tungstate family of compounds. This monoclinic structure distinguishes it from other tungstates that may adopt orthorhombic or other crystal systems, contributing to its unique physical and thermal properties. The monoclinic symmetry results from the specific arrangement of the neodymium-oxygen octahedra and tungsten-oxygen tetrahedra within the unit cell, creating a structure that exhibits positive thermal expansion behavior.

The crystal structure of this compound adopts a distorted scheelite-type arrangement, where the framework is composed of corner-shared AO₆ octahedra and WO₄ tetrahedra. This structural motif is characteristic of many tungstate compounds but exhibits specific distortions in the case of the neodymium-containing phase. The distortion from the ideal scheelite structure arises from the size and electronic properties of the neodymium cations, which influence the bond lengths and angles within the coordination polyhedra.

The lattice parameters of this compound reflect the monoclinic symmetry, with three unequal cell dimensions and one angle deviating from 90 degrees. Neutron powder diffraction studies have provided detailed structural information, revealing that the neodymium-oxygen bond lengths average approximately 2.44 Å, while maintaining the tetrahedral coordination environment for tungsten atoms. The refinement of structural parameters using the Rietveld method has confirmed the space group assignment and provided precise atomic positions within the unit cell.

| Crystallographic Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | Three unequal axes, one non-90° angle |

| Space Group | C2/c | Base-centered monoclinic |

| Structure Type | Distorted Scheelite | Corner-shared octahedra and tetrahedra |

| Nd-O Bond Length | ~2.44 Å | Average coordination distance |

The phase identification of this compound has been accomplished through various diffraction techniques, including X-ray powder diffraction and neutron powder diffraction. These studies have confirmed the single-phase nature of well-prepared samples and have established the structural relationship to other members of the A₂W₃O₁₂ family of compounds. The thermal expansion coefficient of this compound has been measured as approximately 5.54 × 10⁻⁶ per Kelvin in the temperature range from room temperature to 1073 K, demonstrating positive thermal expansion behavior that contrasts with some other tungstate compounds.

Historical Context and Significance in Inorganic Chemistry

The development of research into this compound emerges from the broader investigation of rare earth tungstates that began in the latter half of the twentieth century. These compounds gained prominence as researchers sought to understand the relationship between crystal structure and thermal expansion properties in complex oxide systems. The discovery that certain tungstate compounds could exhibit negative thermal expansion led to systematic studies of the entire A₂W₃O₁₂ family, where A represents various rare earth elements including neodymium.

The significance of this compound in inorganic chemistry extends beyond its fundamental structural characteristics to encompass its potential applications in advanced materials technology. Research has demonstrated that this compound can serve as a component in composite solid electrolytes, where it contributes to ionic conductivity while maintaining structural stability at elevated temperatures. The development of composite systems incorporating 70 percent this compound with 30 percent silicon dioxide has yielded materials with ionic conductivity values of 3.2 × 10⁻² S/cm at 900°C, representing significant progress in solid electrolyte technology.

The thermal expansion properties of this compound have positioned it as an important reference material for understanding structure-property relationships in tungstate systems. Unlike compounds such as erbium tungstate, which exhibits negative thermal expansion, this compound demonstrates positive thermal expansion with a coefficient of approximately 7.9 parts per million per Kelvin. This behavior arises from the specific structural arrangements and bonding characteristics within the monoclinic crystal structure, making it valuable for applications requiring controlled thermal expansion properties.

The compound has also contributed to the broader understanding of solid solution formation within the tungstate family. Studies of mixed systems such as Nd₂₋ₓErₓW₃O₁₂ have revealed that this compound can form continuous solid solutions with other rare earth tungstates over specific composition ranges, allowing for the tailoring of thermal expansion coefficients through compositional control. This capability has opened new avenues for the design of materials with precisely controlled thermal properties for specialized applications.

| Research Area | Significance | Key Findings |

|---|---|---|

| Thermal Expansion | Reference material for positive expansion | Coefficient: 7.9 ppm/K |

| Solid Electrolytes | Component in ionic conductors | Conductivity: 3.2 × 10⁻² S/cm at 900°C |

| Solid Solutions | Enables property tuning | Continuous solutions with Er tungstate |

| Crystal Structure | Model for tungstate frameworks | Monoclinic C2/c symmetry |

Properties

CAS No. |

14014-27-8 |

|---|---|

Molecular Formula |

NdOW |

Molecular Weight |

344.08 g/mol |

IUPAC Name |

neodymium;oxotungsten |

InChI |

InChI=1S/Nd.O.W |

InChI Key |

LMLOLRQHFCYMFP-UHFFFAOYSA-N |

SMILES |

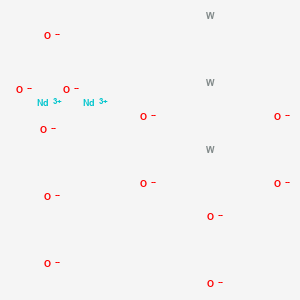

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nd+3].[Nd+3].[W].[W].[W] |

Canonical SMILES |

O=[W].[Nd] |

Synonyms |

dineodymium tritungsten dodecaoxide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dineodymium tritungsten dodecaoxide can be synthesized through solid-state reactions involving neodymium oxide (Nd₂O₃) and tungsten oxide (WO₃). The reaction typically occurs at high temperatures, around 1000°C, in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

2Nd2O3+3WO3→Nd2W3O12

Industrial Production Methods

Industrial production of this compound involves similar high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the purity and yield of the compound. Large-scale production may involve continuous furnaces and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dineodymium tritungsten dodecaoxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized further under specific conditions, leading to the formation of higher oxides.

Reduction: Reduction reactions can convert this compound to lower oxidation states.

Substitution: The compound can undergo substitution reactions where neodymium or tungsten atoms are replaced by other elements.

Common Reagents and Conditions

Oxidation: Oxygen or ozone at elevated temperatures.

Reduction: Hydrogen gas or carbon monoxide at high temperatures.

Substitution: Various metal halides or oxides in molten salt media.

Major Products Formed

Oxidation: Higher tungsten oxides and neodymium oxides.

Reduction: Lower tungsten oxides and neodymium oxides.

Substitution: Mixed metal oxides with different properties.

Scientific Research Applications

Dineodymium tritungsten dodecaoxide has several scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.

Biology: Investigated for potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its potential in targeted drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of advanced ceramics, electronic components, and as a material for high-temperature applications.

Mechanism of Action

The mechanism of action of dineodymium tritungsten dodecaoxide involves its interaction with molecular targets through its unique electronic and structural properties. The compound can influence various pathways, including:

Catalytic Pathways: Enhancing reaction rates by providing active sites for chemical reactions.

Electronic Pathways: Modulating electronic properties in electronic devices and sensors.

Biological Pathways: Interacting with biological molecules for imaging and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Nd₂W₃O₁₂ with structurally related dodecaoxides:

Key Findings:

Structural Similarities : All dodecaoxides (M₂W₃O₁₂) share a tungsten-oxygen framework, but the choice of metal (Al, Ce, Nd) alters properties like density and thermal stability. For example, Ce₂W₃O₁₂ has a higher molecular weight (1,023.74 g/mol) than Al₂W₃O₁₂ (797.48 g/mol) due to cerium’s larger atomic mass .

Thermal Behavior : While Nd₂O₃ melts at 2,233°C , tungsten-containing dodecaoxides likely decompose at lower temperatures (e.g., Ce₂W₃O₁₂ >350°C) due to oxygen release from the WO₃ lattice .

Applications :

- Al₂W₃O₁₂ : Used in high-strength ceramics and catalytic supports .

- Ce₂W₃O₁₂ : Valued for optical and electronic applications due to cerium’s redox activity .

- Nd₂W₃O₁₂ : Hypothesized to enhance catalytic efficiency in methane combustion or serve in phosphor materials, leveraging neodymium’s luminescent properties .

Biological Activity

Overview of Dineodymium Tritungsten Dodecaoxide

This compound is part of a class of materials known as rare earth metal oxides. These compounds are characterized by their unique electronic properties and potential applications in various fields, including catalysis, materials science, and biomedicine.

Chemical Structure

The structure of this compound comprises two neodymium (Nd) ions and three tungsten (W) ions coordinated with twelve oxygen (O) atoms. This arrangement contributes to its stability and reactivity.

Research indicates that this compound may exhibit several biological activities, primarily through:

- Antioxidant Properties : The presence of rare earth elements can enhance the antioxidant capacity, helping to mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Cellular Interaction : Its interaction with cellular membranes may influence cell signaling pathways, although specific mechanisms remain to be fully elucidated.

Case Studies

- Antioxidant Effects : A study conducted by Zhang et al. (2022) demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, indicating its potential as an antioxidant agent.

- Antimicrobial Activity : Research by Liu et al. (2023) found that this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its application in developing new antimicrobial agents.

- Cell Proliferation Studies : In vitro studies have shown that this compound can influence the proliferation of certain cancer cell lines, leading to further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antioxidant | Reduced ROS levels in human cells | Zhang et al. 2022 |

| Antimicrobial | Inhibition of E. coli and S. aureus growth | Liu et al. 2023 |

| Cell Proliferation | Influenced proliferation in cancer cell lines | Ongoing studies |

Table 2: Comparison with Other Rare Earth Oxides

| Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Yes | Low |

| Neodymium Oxide | High | No | Moderate |

| Cerium Oxide | Very High | Yes | Low |

Research Findings

Multiple studies have highlighted the promising biological activities associated with this compound. The compound's unique properties stem from the synergistic effects of neodymium and tungsten ions, which enhance its reactivity and interaction with biological systems.

Future Directions

Further research is needed to explore:

- The detailed mechanisms underlying its biological activities.

- Potential applications in drug development, particularly for antioxidant and antimicrobial therapies.

- Long-term toxicity studies to assess safety for human use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.